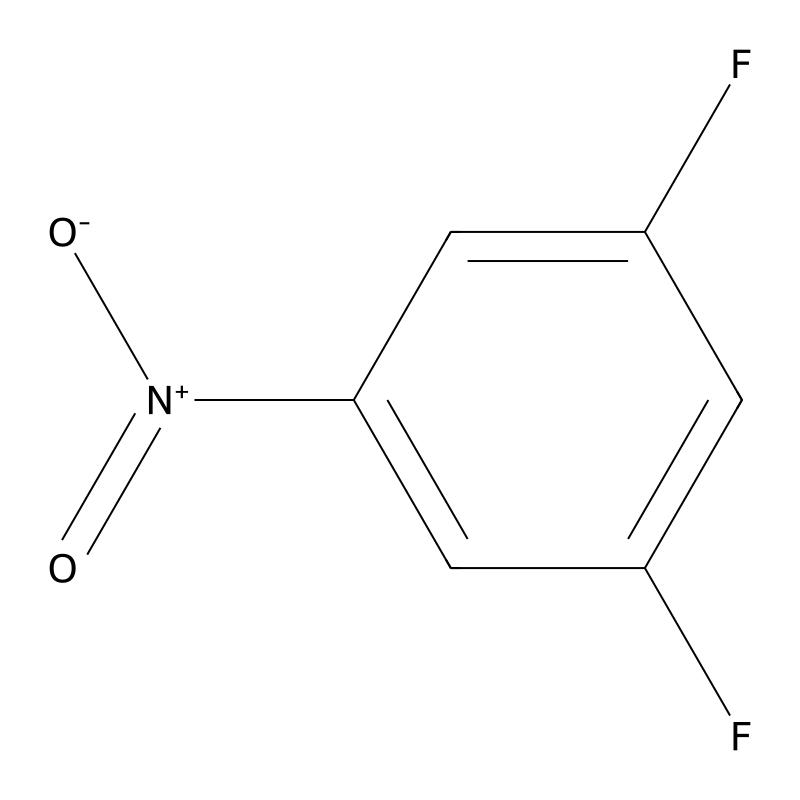

3,5-Difluoronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,5-Difluoronitrobenzene (CAS: 2265-94-3) is a highly electron-deficient aromatic building block characterized by a nitro group and two meta-positioned fluorine atoms. Unlike its ortho/para-fluorinated isomers, the specific structural topology of 3,5-difluoronitrobenzene results in highly acidic C-H bonds rather than highly activated C-F bonds. This electronic profile makes it a critical precursor for advanced transition-metal-free C-H functionalizations, cross-coupling reactions, and chemoselective reductions. It is primarily procured by pharmaceutical and materials science manufacturers seeking to incorporate the intact 3,5-difluorophenyl motif into complex biaryls, heterobicycles, and specialized hydrazoarenes without suffering from premature defluorination during synthesis [1].

Substituting 3,5-difluoronitrobenzene with its more common isomer, 2,4-difluoronitrobenzene, critically alters downstream reactivity. In the 2,4-isomer, the fluorine atoms are positioned ortho and para to the strongly electron-withdrawing nitro group, making them highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and leading to unavoidable C-F bond cleavage in the presence of nucleophiles. In contrast, the meta-fluorines in 3,5-difluoronitrobenzene are resistant to SNAr, forcing reactivity toward the highly acidic C-H bonds instead (e.g., via Oxidative Nucleophilic Substitution of Hydrogen). Furthermore, attempting to substitute with the downstream product, 3,5-difluoroaniline, prematurely removes the electron-withdrawing nitro group, completely deactivating the ring for these essential C-H functionalization and cross-coupling steps [1].

Precursor Suitability: Regioselective C-H Amination vs. SNAr Degradation

Under transition-metal-free conditions with anilines and LiHMDS, 3,5-difluoronitrobenzene undergoes Oxidative Nucleophilic Substitution of Hydrogen (ONSH) to yield exclusively the ortho-amination product. Because the fluorine atoms are positioned meta to the nitro group, they are protected from nucleophilic displacement. In contrast, isomers like 2,4-difluoronitrobenzene undergo standard SNAr, resulting in the unwanted cleavage of the C-F bond [1].

| Evidence Dimension | Reaction pathway and C-F bond retention |

| Target Compound Data | 100% retention of both fluorine atoms during direct ortho-amination (ONSH). |

| Comparator Or Baseline | 2,4-Difluoronitrobenzene (undergoes SNAr, permanently displacing the ortho/para fluorine). |

| Quantified Difference | Exclusive C-H functionalization vs. mandatory C-F bond loss. |

| Conditions | Transition-metal-free direct amination using anilines, LiHMDS, and O2 (air) as the oxidant. |

Allows procurement teams to source a precursor that can build highly functionalized 1,2-nitroaniline motifs without sacrificing critical fluorine substituents.

Processability: High-Conversion Direct C-H Arylation

The combined electron-withdrawing effect of the nitro and meta-fluorine groups significantly lowers the pKa of the C-H bonds in 3,5-difluoronitrobenzene (pKa < 35), enabling direct copper-catalyzed arene cross-dimerization. When reacted with 2,4-dimethoxyiodobenzene, 3,5-difluoronitrobenzene achieves complete conversion in just 12 hours. Standard electron-neutral baselines cannot participate in this coupling workflow due to insufficient C-H acidity [1].

| Evidence Dimension | Conversion rate in Cu-catalyzed cross-coupling |

| Target Compound Data | 100% conversion in 12 hours. |

| Comparator Or Baseline | Electron-neutral arenes (e.g., benzene) (0% conversion). |

| Quantified Difference | Complete conversion vs. total lack of reactivity under identical catalytic conditions. |

| Conditions | 10 mol % CuI/phenanthroline, K3PO4, 1,2-dichlorobenzene, reacting with 2,4-dimethoxyiodobenzene. |

Enables late-stage biaryl synthesis without the need to procure expensive, pre-functionalized boronic acids or organometallic reagents.

Synthesis Compatibility: Chemoselective Reduction to Hydrazoarenes

3,5-Difluoronitrobenzene can be selectively reduced and dimerized to the corresponding symmetrically fluorinated hydrazoarene in 85% yield using polystyrene-supported gold nanoparticles and sodium borohydride. Competing hydrodehalogenation, which frequently plagues the reduction of chlorinated or brominated nitroarene baselines, is completely avoided due to the high stability of the meta-C-F bonds [1].

| Evidence Dimension | Yield of hydrazoarene without dehalogenation |

| Target Compound Data | 85% yield of the fluorinated hydrazoarene with intact C-F bonds. |

| Comparator Or Baseline | Chlorinated/brominated nitroarenes (prone to competitive hydrodehalogenation under reductive conditions). |

| Quantified Difference | High retention of halogens (100% C-F bond survival) vs. significant halogen loss in heavier halide analogs. |

| Conditions | NaBH4 reduction catalyzed by AuNPs@PS3 at room temperature for 6 hours. |

Provides a reliable, high-yield procurement pathway for synthesizing complex fluorinated hydrazo-dyes and pharmaceutical intermediates without dehalogenation side reactions.

Synthesis of 1,2-Nitroaniline Pharmaceutical Intermediates

Because 3,5-difluoronitrobenzene undergoes selective Oxidative Nucleophilic Substitution of Hydrogen (ONSH) rather than SNAr, it is a highly effective precursor for building functionalized heterobicycles and 1,2-nitroaniline derivatives where the meta-fluorine atoms must be preserved for downstream biological activity[1].

Late-Stage Construction of Fluorinated Biaryls

Leveraging its highly acidic C-H bonds, 3,5-difluoronitrobenzene serves as a highly reactive electron-deficient coupling partner in copper-catalyzed cross-dimerization. This makes it a highly processable choice for manufacturing fluorinated biaryls used in liquid crystals or OLED materials, bypassing the need for boronic acid intermediates [2].

Precursor for Symmetrically Fluorinated Hydrazoarenes

In dye manufacturing and specialized materials synthesis, 3,5-difluoronitrobenzene is selected for its ability to undergo clean, chemoselective reductive dimerization. It yields symmetrically fluorinated hydrazoarenes without the problematic hydrodehalogenation side reactions that complicate the use of chlorinated or brominated analogs[3].

References

- [1] Organic Letters 2022, 24, 41, 7559–7564. Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen.

- [2] Journal of the American Chemical Society 2011, 133, 35, 13876–13879. A General Method for Copper-Catalyzed Arene Cross-Dimerization.

- [3] RSC Advances 2015, 5. Highly selective synthesis of hydrazoarenes from nitroarenes via polystyrene-supported Au nanoparticles.

XLogP3

Boiling Point

LogP

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types